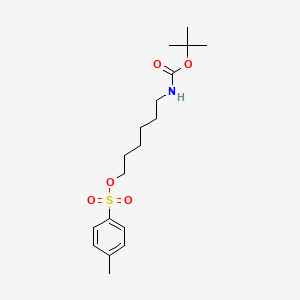
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate
Descripción general
Descripción
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate is a chemical compound that serves as a six-carbon linker containing a tosyl group and a Boc-protected amine group . The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the Boc group can be deprotected under mild acidic conditions to form a free amine . This compound is primarily used for research purposes and is available in reagent grade .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate involves several steps:
Tosylation of tert-butyl (6-hydroxyhexyl) carbamate: This step involves the reaction of tert-butyl (6-hydroxyhexyl) carbamate with tosyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) to form the tosylated intermediate.
Formation of the final product: The tosylated intermediate is then treated with potassium thioacetate (KSAc) in tetrahydrofuran (THF) at 0°C for 16 hours, followed by deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 3 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:
Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to substitute it.
Deprotection: The Boc group can be removed under acidic conditions to yield a free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction typically occurs in polar aprotic solvents like DCM or THF.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted product.
Deprotection: The major product is the free amine after removal of the Boc group.
Aplicaciones Científicas De Investigación
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-((tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate involves its role as a linker and a protecting group. The tosyl group facilitates nucleophilic substitution reactions by acting as a leaving group, while the Boc group protects the amine functionality during synthetic transformations . Upon deprotection, the free amine can participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate: Contains a tosyl group and a Boc-protected amine group.
tert-Butyl (6-hydroxyhexyl) carbamate: Precursor in the synthesis of the target compound.
N-tert-butoxycarbonyl-6-aminohexyl 4-methylbenzenesulfonate: Similar structure with slight variations in functional groups.
Uniqueness
This compound is unique due to its dual functionality as a linker and a protecting group. The presence of both tosyl and Boc groups allows for versatile applications in synthetic chemistry and biochemical research .
Propiedades
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO5S/c1-15-9-11-16(12-10-15)25(21,22)23-14-8-6-5-7-13-19-17(20)24-18(2,3)4/h9-12H,5-8,13-14H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHYHFYVSNWGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















